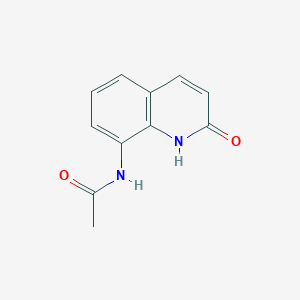

8-Acetylaminocarbostyril

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(2-oxo-1H-quinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)12-9-4-2-3-8-5-6-10(15)13-11(8)9/h2-6H,1H3,(H,12,14)(H,13,15) |

InChI Key |

DACCAZYFGKHWPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1NC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 8 Acetylaminocarbostyril

Established Synthetic Routes to the 8-Acetylaminocarbostyril Core Structure

The traditional synthesis of the this compound scaffold is a multi-faceted process, beginning with the construction of the carbostyril (2(1H)-quinolinone) heterocyclic system. This is followed by targeted functionalization at the 8-position.

The formation of the carbostyril ring, a bicyclic system containing a benzene (B151609) ring fused to a pyridinone ring, can be achieved through several classic cyclization reactions. acs.org These methods typically involve the condensation of aniline (B41778) derivatives with compounds containing a reactive methylene (B1212753) group.

Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. The reaction proceeds via the formation of an anilide intermediate, which then undergoes cyclization in the presence of a strong acid like sulfuric acid or polyphosphoric acid to form the carbostyril. sciforum.net

Friedländer Synthesis: A well-established route to quinoline (B57606) derivatives, this reaction involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene group. ijpsjournal.com Optimizing reaction conditions through the choice of catalysts and solvents is crucial for improving yields. ijpsjournal.com

Doebner-Miller Reaction: This method synthesizes quinoline derivatives by reacting an aniline with an α,β-unsaturated aldehyde or ketone. ijpsjournal.com

These syntheses are often multi-step affairs, requiring careful control of reaction conditions and purification of intermediates. ontosight.ai The general pathway involves building the heterocyclic core first, which is then subjected to further functionalization.

Once the carbostyril core is synthesized, the next critical step is the introduction of the acetylamino group specifically at the 8-position of the aromatic ring. A common and effective strategy for this transformation involves a three-step sequence:

Nitration: The carbostyril ring is first subjected to nitration. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene portion of the molecule. The position of nitration is directed by the existing groups on the ring.

Reduction: The nitro group is then reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as zinc in acetic acid. mdpi.com Catalytic hydrogenation is another common method for this transformation.

Acetylation: Finally, the newly formed 8-amino group is acetylated to yield the target this compound. This is typically accomplished by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. mdpi.com The acetyl group serves to protect the otherwise sensitive amino group. mdpi.com

This sequence is a versatile way to install the desired functionality, as demonstrated by the synthesis of 8-aminocarbostyril from this compound via acid hydrolysis, which reverses the final acetylation step. prepchem.com

The efficiency and selectivity of the synthesis are heavily dependent on the design of the molecular precursors. uni-giessen.de In the context of this compound synthesis, precursor design involves the strategic selection of starting materials to facilitate the desired reaction pathway and minimize the formation of by-products. uni-giessen.de

For instance, in the Knorr synthesis, using a pre-substituted aniline (e.g., an ortho-substituted aniline) can influence the cyclization step and the substitution pattern of the final carbostyril product. The structural design of precursors is a key parameter for controlling selectivity in chemical synthesis. uni-giessen.de Optimization strategies focus on modifying precursor structures to enhance electronic properties, lipophilicity, and receptor-binding affinities in the final products, which is a key consideration in medicinal chemistry. researchgate.net This involves a deep understanding of how the functional groups on the precursors will behave under the reaction conditions and direct subsequent transformations.

Table 1: Comparison of Classical Carbostyril Ring Syntheses

| Synthesis Method | Key Reactants | Typical Conditions | Ref |

|---|---|---|---|

| Knorr Synthesis | Anilines, β-Ketoesters | Concentrated H₂SO₄ or Polyphosphoric Acid | sciforum.net |

| Friedländer Synthesis | o-Aminobenzaldehydes/Ketones, Active Methylene Compounds | Acid or Base Catalysis | ijpsjournal.com |

| Doebner-Miller Reaction | Anilines, α,β-Unsaturated Aldehydes/Ketones | Acid Catalysis | ijpsjournal.com |

Novel and Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, significant research has been directed toward developing greener and more sustainable methods for the synthesis of quinoline and its derivatives. nih.govwisdomlib.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wisdomlib.orgqeios.com

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency and selectivity. In the synthesis of carbostyril derivatives, various catalytic systems are employed.

Palladium Catalysis: Palladium catalysts are widely used for functionalizing the quinoline core. For example, palladium-catalyzed C-H activation can selectively introduce aryl groups at the C8-position of quinoline N-oxides. Catalytic hydrogenation using palladium on charcoal is a standard method for reducing double bonds within the carbostyril structure, such as in the conversion of unsaturated derivatives to their dihydro counterparts. prepchem.comgoogle.comgoogle.com

Nickel Catalysis: Nickel-based catalysts have also emerged as effective tools in the synthesis of quinoline derivatives. colab.ws They have been used in dearomatization reactions to construct complex polycyclic alkaloids containing the isocarbostyril core. nih.gov

Other Catalysts: A variety of other catalysts, including p-toluenesulfonic acid, cerium nitrate, and formic acid, have been used to promote the synthesis of the quinoline nucleus under greener conditions. ijpsjournal.comresearchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like carbostyrils. qeios.com The goal is to develop protocols that are not only efficient but also environmentally friendly. wisdomlib.orgjocpr.com

Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with grinding or microwave assistance, which can reduce waste and shorten reaction times. qeios.comjocpr.comrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates and often leads to higher yields compared to conventional heating. nih.govqeios.com

Biodegradable Catalysts: Employing catalysts that are renewable and biodegradable, such as formic acid or sulfonated polyethylene (B3416737) glycol (PEG-SO₃H), aligns with the goals of sustainable chemistry. ijpsjournal.comrsc.org

These novel approaches are revolutionizing the synthesis of quinoline derivatives, making the production of compounds like this compound more efficient and environmentally responsible. researchgate.net

Table 2: Green Chemistry Approaches in Quinoline/Carbostyril Synthesis

| Green Approach | Description | Advantages | Ref |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, improved yields. | nih.govqeios.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding reactants. | Reduced solvent waste, simplified workup. | jocpr.comrsc.org |

| Green Catalysts | Use of non-toxic, recyclable, or biodegradable catalysts (e.g., p-TSA, formic acid). | Lower environmental impact, enhanced sustainability. | ijpsjournal.comresearchgate.net |

| Green Solvents | Use of environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental pollution. | researchgate.net |

Flow Chemistry and Continuous Processing for this compound

The application of flow chemistry and continuous processing to the synthesis of heterocyclic compounds like this compound represents a significant advancement over traditional batch methods. While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles of flow chemistry offer predictable advantages for its production.

Flow chemistry systems, which involve pumping reagents through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control is particularly beneficial for reactions that are highly exothermic, as the large surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions.

The synthesis of carbostyril analogues has been shown to benefit from process intensification techniques like microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes. acs.org Continuous processing offers similar benefits of efficiency and speed, coupled with enhanced safety and scalability. Automating the synthesis in a flow system allows for consistent production, high purity, and the ability to scale from laboratory research to industrial production by either increasing the reactor size (sizing up) or running multiple reactors in parallel (numbering up).

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Safely control potentially exothermic cyclization or nitration steps. |

| Mass Transfer | Enhanced mixing of reagents. | Improves reaction rates and yields, ensuring homogeneity. |

| Safety | Small reaction volumes minimize risk of hazardous incidents. | Safer handling of reactive intermediates and reagents. |

| Scalability | Production can be increased by continuous operation or system parallelization. | Seamless transition from lab-scale synthesis to larger-scale production. |

| Automation | Precise control over reaction parameters and potential for real-time monitoring. | Ensures high reproducibility and product quality. |

Derivatization and Functionalization Strategies of this compound

The this compound scaffold possesses multiple sites for chemical modification, including the acetylamino group and the carbostyril ring system itself. These sites allow for the generation of a diverse library of analogues.

Chemical Transformations at the Acetylamino Group

The acetylamino group (-NHCOCH₃) at the C8 position is a key site for functionalization. The amide bond can be readily cleaved or the nitrogen atom can be further substituted.

Hydrolysis/Deacetylation: The most fundamental transformation is the hydrolysis of the acetyl group under acidic or basic conditions to yield the corresponding primary amine, 8-aminocarbostyril. This amine is a valuable intermediate for subsequent reactions. The deacetylation of acetylated polyamines and histones by HDAC enzymes in biological systems highlights the chemical accessibility of this functional group. nih.govnih.gov

Acylation and Sulfonylation: The parent amine (8-aminocarbostyril) or the acetylated nitrogen can be reacted with various acylating or sulfonylating agents. For instance, reaction with different acid chlorides or anhydrides can introduce alternative acyl groups, altering the compound's steric and electronic properties. sapub.org This allows for the synthesis of a wide range of N-substituted derivatives.

Modifications of the Carbostyril Ring System

The carbostyril (quinolin-2-one) ring is an aromatic system that can undergo various modifications, primarily through electrophilic substitution or modern C-H functionalization techniques. rsc.org

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic substitution is governed by the combined directing effects of the substituents on the ring. wikipedia.org The acetylamino group is an activating ortho-, para-director, while the lactam moiety is generally deactivating. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the powerful activating acetylamino group, namely the C7 and C5 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. unacademy.combyjus.com The functionalization of quinoline derivatives with various functional groups has been shown to significantly influence their cytotoxic properties. brieflands.com

C-H Bond Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, providing a highly efficient route to new analogues without the need for pre-functionalized starting materials. rsc.org These reactions, often catalyzed by transition metals, can introduce alkyl, aryl, or other functional groups with high precision, expanding the chemical diversity of the carbostyril scaffold. acs.org

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral analogues from the achiral this compound requires the introduction of one or more stereocenters. This can be achieved through various asymmetric synthesis strategies, typically targeting the modification of the carbostyril ring.

Catalytic asymmetric methods are particularly powerful for this purpose. For example, the enantioselective conjugate addition of Grignard reagents to N-substituted 2-quinolones has been successfully achieved using a copper-based catalyst with a chiral diphosphine ligand, yielding chiral 4-substituted tetrahydroquinolones with excellent enantioselectivity. d-nb.info Similarly, asymmetric C-H activation, catalyzed by chiral palladium complexes, can create functionalized tetrahydroquinolines. thieme-connect.com Other approaches include asymmetric Diels-Alder reactions to construct the quinoline core with defined stereochemistry acs.orgnih.gov or the dearomative functionalization of simpler aromatics like benzene to build the chiral aminocyclitol core, which can then be elaborated into complex isocarbostyril alkaloids. nih.govacs.org These established methods for related quinolone systems provide a clear blueprint for how chiral centers could be installed in analogues of this compound.

Table 2: Selected Catalytic Systems for Asymmetric Synthesis of Quinolone Derivatives

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Conjugate Addition | CuBr·SMe₂ / Chiral Diphosphine Ligand | Chiral 4-Alkyl-tetrahydroquinolones | d-nb.info |

| C-H Arylation | Pd(0) / TADDOL-derived Phosphoramidite | Chiral Cyclopropane-fused Tetrahydroquinolines | thieme-connect.com |

| Diels-Alder Reaction | Chiral Ti(IV) Complex | Asymmetric Tetrahydroquinolines | acs.orgnih.gov |

| nih.govCurrent time information in Bangalore, IN.-Rearrangement | Chiral Phosphoric Acid | Polycyclic Indole-fused Dihydroquinolin-2-ones | rsc.org |

Mechanistic Investigations and Kinetic Studies for this compound Reactions

Understanding the reaction mechanisms and kinetics associated with the synthesis and derivatization of this compound is crucial for process optimization and the rational design of new synthetic routes.

Mechanistic Investigations: Elucidating the reaction pathway involves identifying key intermediates and transition states. For the synthesis of the quinoline/quinolone ring, several mechanisms have been proposed depending on the specific reaction (e.g., Combes, Friedländer, Doebner-Miller). researchgate.netpharmaguideline.com Studies on the Friedländer synthesis, for example, suggest a pathway involving an initial aldol (B89426) condensation followed by rapid cyclization and dehydration. cdnsciencepub.com Other quinolone syntheses may proceed through different intermediates, such as oxetenes in ring-closing metathesis nih.gov or zwitterions in photochemical rearrangements. scispace.com Investigating these pathways for this compound would likely involve a combination of experimental techniques, such as trapping of intermediates and isotopic labeling, alongside computational modeling.

Kinetic Studies: Kinetic analysis provides quantitative data on reaction rates, reaction orders, and the influence of parameters like concentration, temperature, and catalysts. Such studies have been performed for the hydrodenitrogenation of quinoline, revealing strong inhibition by nitrogen-containing intermediates that was modeled using Langmuir-Hinshelwood rate equations. acs.org For the Combes quinoline synthesis, kinetic studies using ¹⁹F NMR spectroscopy determined the reaction to be first order in both reactants and revealed the influence of substituents on the reaction rate. researchgate.net Similar methodologies could be applied to the synthesis and reactions of this compound, using techniques like HPLC or NMR to monitor the concentration of reactants and products over time to establish a comprehensive kinetic profile. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 8 Acetylaminocarbostyril

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 8-Acetylaminocarbostyril and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution solution-state NMR allows for the precise determination of the structure of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon environments, respectively.

¹H and ¹³C NMR Analysis: While specific, published experimental data for this compound is not readily available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on data from closely related isomers, such as N-(2-oxo-1,2-dihydroquinolin-6-yl)acetamide rsc.org, and general principles of NMR spectroscopy. The acetylamino group at the C8 position is expected to significantly influence the chemical shifts of the adjacent aromatic protons. The electron-donating nature of the amide nitrogen and the anisotropic effects of the carbonyl group and the aromatic rings dictate the specific resonance frequencies.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (lactam) | ~11.8 | Singlet | - |

| NH (amide) | ~9.7 | Singlet | - |

| H4 | ~7.9 | Doublet | ~9.5 |

| H5 | ~7.7 | Doublet | ~7.5 |

| H7 | ~7.6 | Doublet | ~8.0 |

| H6 | ~7.3 | Triplet | ~7.8 |

| H3 | ~6.5 | Doublet | ~9.5 |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl) | ~169.0 |

| C=O (lactam) | ~161.5 |

| C8a | ~138.5 |

| C4 | ~139.0 |

| C8 | ~134.0 |

| C7 | ~129.0 |

| C4a | ~123.0 |

| C6 | ~122.5 |

| C5 | ~120.0 |

| C3 | ~116.0 |

2D NMR for Structural Confirmation: Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of these predicted signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of the protons in the quinoline (B57606) ring system. Cross-peaks would be expected between H3 and H4, and among the coupled aromatic protons H5, H6, and H7, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon atom, for instance, linking the signal at ~6.5 ppm to the C3 carbon at ~116.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular framework. Key correlations would include the amide proton (~9.7 ppm) to the C8 carbon and the acetyl carbonyl carbon (~169.0 ppm), and the methyl protons (~2.2 ppm) to the acetyl carbonyl carbon, confirming the structure of the acetylamino substituent and its position on the ring.

Solid-state NMR (ss-NMR) spectroscopy provides invaluable information about the structure, conformation, and dynamics of molecules in the solid phase. Unlike solution-state NMR, ss-NMR can distinguish between different crystalline forms (polymorphs) or non-crystalline (amorphous) states. researchgate.net For quinolinone derivatives, polymorphism is a known phenomenon that can impact physical properties. researchgate.netacs.org

The application of ss-NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), to this compound could:

Identify Polymorphs: Different crystal packing arrangements lead to distinct chemical environments for the carbon atoms, resulting in separate, distinguishable peaks in the ss-NMR spectrum for each polymorph. researchgate.net

Characterize Amorphous Content: ss-NMR can quantify the ratio of crystalline to amorphous material in a sample.

Elucidate Intermolecular Interactions: By analyzing chemical shifts and relaxation times, ss-NMR can provide insights into hydrogen bonding and π-π stacking interactions that define the crystal lattice. durham.ac.uk This is particularly relevant for understanding the interactions involving the lactam and amide N-H groups and the carbonyl oxygens of this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. researchgate.net

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. researchgate.net By measuring the mass with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The calculated monoisotopic mass is 202.0742 g/mol . An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this calculated mass provides strong evidence for the correct elemental composition. For example, HRMS analysis of a related isomer, N-(2-oxo-1,2-dihydroquinolin-6-yl)acetamide, confirmed its formula with high precision. rsc.org

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of a molecule by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. bath.ac.uklibretexts.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity and arrangement of its functional groups.

Upon ionization, the molecular ion [M+H]⁺ of this compound (m/z 203.0815) would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the acetylamino group.

Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| m/z (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 203.0815 | [M+H]⁺ | Precursor Ion |

| 161.0709 | [M+H - C₂H₂O]⁺ | Loss of neutral ketene (B1206846) (CH₂=C=O) from the acetylamino group |

The observation of a neutral loss of 42.01 Da (corresponding to ketene) is a hallmark fragmentation for N-acetylated amines and would strongly support the presence of the acetylamino group. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. sciforum.net For aromatic and conjugated systems like this compound, the primary absorptions are due to π → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's chromophore.

The carbostyril (quinolin-2(1H)-one) core is a known fluorophore, and its photophysical properties are highly sensitive to the substitution pattern on the aromatic ring. sciforum.net The introduction of an electron-donating group, such as an amino or acetylamino group, typically results in a bathochromic (red) shift of the absorption maximum to longer wavelengths compared to the unsubstituted parent compound.

For this compound, the key chromophore is the entire conjugated system. The electronic transitions involve the promotion of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π) molecular orbitals. Based on studies of related donor-substituted carbostyrils, the principal π → π transition for this compound is expected to result in a strong absorption band in the near-UV region, likely between 340 and 380 nm. bath.ac.uk The exact λmax would depend on the solvent, as solvent polarity can influence the energy levels of the molecular orbitals involved in the transition.

Absorption Characteristics and Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound is characterized by transitions within its aromatic quinolone ring system and acetylamino substituent. The spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions. slideshare.net The high-energy π → π* transitions are typically intense and arise from the conjugated π-system of the bicyclic quinolone core. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the lactam and amide groups, are generally of lower intensity and appear at longer wavelengths. fzu.cz

The nature of the solvent can significantly influence the position (λmax) and intensity of these absorption bands, a phenomenon known as solvatochromism. biokeanos.comreddit.com Solvent polarity, hydrogen bonding capability, and dielectric constant are key factors governing these shifts. reddit.com

π → π Transitions:* In the case of π → π* transitions, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic shift (red shift) to a longer wavelength. nih.gov

n → π Transitions:* For n → π* transitions, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This stabilization of the ground state increases the energy gap to the excited state, resulting in a hypsochromic shift (blue shift) to a shorter wavelength. nih.gov

Table 1: Expected Solvent Effects on the Electronic Spectra of this compound

| Transition Type | Solvent Polarity | Expected Shift | Rationale |

|---|---|---|---|

| π → π* | Increasing | Bathochromic (Red Shift) | Stabilization of the more polar excited state. nih.gov |

Quantitative Spectroscopic Analysis and Molar Extinction Coefficients

Quantitative analysis using UV-Vis spectroscopy is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and path length. mdpi.com A critical parameter in this relationship is the molar absorption coefficient (ε), also known as the molar extinction coefficient. fzu.cz This intrinsic property quantifies how strongly a chemical species absorbs light at a specific wavelength and is a measure of the probability of the electronic transition. reddit.commdpi.com

No experimentally determined molar extinction coefficient for this compound has been reported in the searched literature. However, an estimation can be made based on the chromophores present in the molecule. The value of ε at 280 nm for proteins and other complex molecules can be predicted by summing the contributions of their constituent aromatic residues. emu.edu.tr Given the structural similarity of the quinolone ring to tryptophan, this method can provide a theoretical approximation.

Table 2: Theoretical Molar Absorption Coefficient Contribution at 280 nm

| Chromophore | Molar Absorption Coefficient (ε) at 280 nm (M⁻¹ cm⁻¹) |

|---|---|

| Tryptophan (as an analog for the quinolone ring) | ~5500 |

| Tyrosine | ~1490 |

| Cystine (disulfide) | ~125 |

Note: This table, based on the method for proteins emu.edu.tr, provides a rough estimation. The actual value for this compound must be determined experimentally.

The precise experimental determination of ε would require measuring the absorbance of a solution of known concentration in a cuvette of a specific path length (typically 1 cm). researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Functional Group Identification and Fingerprint Region Analysis

The IR spectrum of this compound can be divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). Specific functional groups within the molecule give rise to characteristic absorption bands.

N-H Stretching: The amide N-H group is expected to show a stretching vibration in the range of 3200–3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. iucr.org

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the acetyl methyl group will be observed just below 3000 cm⁻¹. spectroscopyonline.com

C=O Stretching: The molecule contains two carbonyl groups: one in the lactam ring (carbostyril) and one in the acetylamino side chain. These will produce strong, distinct C=O stretching bands typically between 1650 and 1700 cm⁻¹. The C=O of the lactam ring and the amide C=O (Amide I band) are expected in this region. Studies on related acetamides show this peak around 1674-1692 cm⁻¹. iucr.orgmdpi.com

C=C and C-N Stretching: Aromatic C=C ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region. C-N stretching bands will also be present in the fingerprint region.

N-H Bending: The amide N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. mdpi.com

The fingerprint region contains a complex series of bands corresponding to various bending and stretching vibrations, which are unique to the molecule as a whole.

Table 3: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3200 - 3400 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Acetyl Group | C-H stretch (aliphatic) | 2850 - 3000 |

| Lactam & Amide | C=O stretch (Amide I) | 1650 - 1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Amide | N-H bend (Amide II) | ~1550 |

Note: These are general ranges based on data for similar functional groups iucr.orgspectroscopyonline.commdpi.com; an experimental spectrum is required for precise assignments.

Conformational Analysis in Solution and Solid State

Vibrational spectroscopy can differentiate between different conformational states of this compound in solution versus the solid state. Intermolecular interactions, particularly hydrogen bonding, are stronger and more ordered in the solid crystalline state. This difference is reflected in the vibrational spectra. libretexts.org

In the solid state, the N-H and C=O groups are likely involved in a regular, repeating pattern of intermolecular hydrogen bonds. This typically causes a shift in the N-H and C=O stretching frequencies to lower wavenumbers (red shift) and a sharpening of the corresponding bands compared to the solution phase. In solution, the molecule experiences a more dynamic environment with varying solute-solvent interactions, which can lead to broader absorption bands. By comparing the spectra in different solvents of varying polarity and in the solid state, insights into the conformational preferences and intermolecular interactions can be gained.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination of this compound

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ntu.edu.tw Both single-crystal and powder XRD techniques provide crucial structural information.

Crystal Structure Analysis and Molecular Packing Arrangements

A comprehensive search of the Cambridge Structural Database (CSD) and other literature sources did not yield a solved crystal structure for this compound. biokeanos.comre3data.orgumassd.educam.ac.ukresearchgate.net Therefore, a detailed analysis of its specific crystal system, space group, and molecular packing is not possible at this time.

However, a single-crystal XRD analysis would provide precise atomic coordinates, bond lengths, and bond angles. From this data, the following would be determined:

Molecular Conformation: The exact solid-state conformation of the molecule, including the planarity of the quinolone ring and the orientation of the acetylamino substituent.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Intermolecular Interactions: The specific hydrogen bonds, π-π stacking interactions, and van der Waals forces that govern how the molecules pack together in the crystal lattice. nih.gov This packing arrangement is crucial as it influences physical properties such as solubility and melting point.

Powder X-ray diffraction (PXRD) would yield a characteristic diffraction pattern (a plot of intensity vs. diffraction angle 2θ). researchgate.netamericanpharmaceuticalreview.com This pattern serves as a "fingerprint" for the crystalline solid and is invaluable for phase identification, purity assessment, and distinguishing between different polymorphic forms. americanpharmaceuticalreview.com Without an existing crystal structure, the powder pattern cannot be fully indexed to determine the unit cell.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-acetamido-2-quinolone-3-carboxylic acid |

| Tryptophan |

| Tyrosine |

Polymorphism and Pseudopolymorphism Studies

No studies on the polymorphic or pseudopolymorphic forms of this compound have been identified in the searched scientific literature. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism describes phenomena related to the inclusion of solvent molecules within the crystal lattice (solvates or hydrates). The characterization of such forms typically involves techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy. Without experimental data, it is not possible to discuss the existence of different polymorphs or pseudopolymorphs for this compound, nor to provide a data table of their physicochemical properties.

Co-crystal and Salt Formation Characterization

Similarly, there is a lack of available research on the co-crystal and salt formation of this compound. Co-crystals are multicomponent crystals where the components are held together by non-ionic interactions, whereas salts are formed through ionic interactions resulting from proton transfer between an acidic and a basic species. The investigation of co-crystal and salt formation is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound. The characterization of these forms would typically involve techniques such as single-crystal X-ray diffraction, FTIR and Raman spectroscopy, and dissolution studies. As no such studies have been published for this compound, no information on potential co-formers or salt-formers, their stoichiometric ratios, or the spectroscopic and thermal properties of any resulting new solid forms can be provided. Consequently, a data table for co-crystal and salt characterization cannot be generated.

Theoretical and Computational Chemistry Studies of 8 Acetylaminocarbostyril

Quantum Chemical Calculations for Electronic Structure of 8-Acetylaminocarbostyril

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. kallipos.gr Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energy. openaccessjournals.commdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.govaps.org It is particularly effective for studying the ground state properties of molecules like this compound. DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry), the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govtandfonline.com

These calculations are often performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)), which defines the mathematical functions used to describe the orbitals. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT has been successfully used to study tautomeric stability, the influence of substituents, and intramolecular interactions like hydrogen bonds. researchgate.netresearchgate.net

The analysis of frontier molecular orbitals is crucial. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. bohrium.com

Table 1: Illustrative Ground State Properties of this compound (Calculated via DFT) Note: The following data is illustrative, based on typical values for similar quinoline derivatives found in computational studies, as specific published data for this compound is not available.

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. kallipos.grmdpi.comarxiv.org

While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially for electron correlation effects, which are crucial for describing weak interactions. mdpi.com For a molecule like this compound, these methods can be used to:

Accurately calculate the total energy and relative energies of different conformers or tautomers.

Investigate the electronic configuration in detail, including the nature of chemical bonds through Natural Bond Orbital (NBO) analysis.

Predict reactivity indices that offer a quantitative measure of which sites on the molecule are most likely to undergo electrophilic or nucleophilic attack. researchgate.net

These methods are particularly valuable for benchmarking results obtained from more approximate methods like DFT and for studying systems where DFT might not perform as well. arxiv.org

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. scielo.org.coarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound would behave in different environments, such as in water, an organic solvent, or interacting with a biological macromolecule like a protein. scielo.org.conih.gov

An MD simulation requires a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms. scielo.org.co Key insights that can be gained from MD simulations include:

Conformational Flexibility: Identifying the preferred shapes (conformations) of the molecule and how it transitions between them.

Solvation Effects: Understanding how solvent molecules (e.g., water) arrange themselves around this compound and how this affects its structure and dynamics.

Binding Interactions: Simulating the process of this compound binding to a target protein, revealing the key interactions (like hydrogen bonds) and the stability of the resulting complex. nih.govnih.gov

For example, an MD simulation could reveal the dynamics of the acetylamino group at the 8-position, showing its rotational freedom and preferred orientation relative to the quinolone ring system in an aqueous solution.

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Environment | Research Question | Potential Findings |

| Water (Aqueous Solution) | How does the molecule behave in a biological-like environment? | Preferred conformations, solvent accessibility, dynamics of hydrogen bonding with water. |

| Lipid Bilayer | How does the molecule interact with a cell membrane? | Ability to permeate the membrane, orientation within the lipid core, interaction with lipid headgroups. scielo.org.co |

| Protein Binding Site | How does it bind to a specific enzyme or receptor? | Identification of key binding residues, calculation of binding free energy, stability of the protein-ligand complex. nih.gov |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data (like NMR, IR, and UV-Vis spectra) to validate the computed structures. bohrium.com

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies of a molecule. tandfonline.com Each frequency corresponds to a specific atomic motion (e.g., a C=O bond stretch or a C-H bond bend). By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the molecule's structure and functional groups. bohrium.com

NMR Spectroscopy: It is possible to compute NMR chemical shifts (¹H and ¹³C) and coupling constants. This is highly valuable for assigning peaks in experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states. tandfonline.com It can predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

This synergy between computational prediction and experimental measurement is a powerful approach for structural elucidation.

Structure-Reactivity Relationships: Computational Insights into this compound

Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemistry. turkjps.org Computational chemistry provides quantitative tools to explore this relationship. For this compound, this involves analyzing how its electronic and steric features influence its chemical behavior.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO orbitals indicate where the molecule is most likely to react. For instance, the region with the highest HOMO density is prone to electrophilic attack. researchgate.net

Fukui Functions: These are reactivity indicators derived from DFT that quantify the change in electron density when an electron is added or removed. They provide a more detailed picture of local reactivity, highlighting specific atoms as the most likely sites for nucleophilic, electrophilic, or radical attack.

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound derivatives with known biological activities were available, QSAR studies could be performed. turkjps.orgjddtonline.info This involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) and using statistical methods to build a mathematical model that correlates these descriptors with the observed activity. nih.govresearchgate.net Such models can then be used to predict the activity of new, unsynthesized derivatives.

Machine Learning and Artificial Intelligence in the Design and Prediction of this compound Derivatives and their Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials and drug discovery. nih.govmdpi.com Instead of calculating properties for one molecule at a time, ML models can be trained on large datasets of existing molecules and their properties to make rapid predictions for new compounds. mdpi.comarxiv.org

For this compound, ML could be applied in several ways:

Property Prediction: An ML model, such as a neural network, could be trained on a large database of compounds to predict properties like solubility, toxicity, or binding affinity for novel derivatives of this compound, bypassing the need for expensive and time-consuming lab experiments or quantum chemical calculations. nih.govnih.gov

Generative Models: AI can be used to design entirely new molecules. A generative model could be trained on a library of known active compounds and then tasked with generating novel derivatives of this compound that are predicted to have improved properties.

Accelerating Simulations: ML can be used to create highly efficient force fields for MD simulations or to predict the outcomes of complex reactions, significantly speeding up computational research. mdpi.com

Photophysical Properties and Optoelectronic Applications of 8 Acetylaminocarbostyril Derivatives

Absorption and Emission Characteristics of 8-Acetylaminocarbostyril

The absorption and emission properties of carbostyril derivatives are highly dependent on the nature and position of substituents on the quinolone core. Generally, these compounds exhibit absorption maxima between 300 and 400 nm, which is an optimal range for fluorescence excitation. nih.govresearchgate.net The introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, at the 6- and 7-positions can induce significant bathochromic (red) shifts in the absorption and emission spectra. sciforum.net

Research on a variety of quinoline (B57606) and quinolone (carbostyril) derivatives shows a wide range of absorption and emission maxima. For instance, a 7-acetamido-4-methyl-quinolone derivative (an isomer of the titular compound) displays an absorption maximum at 339 nm and an emission maximum at 402 nm. nih.govresearchgate.net In comparison, derivatives with stronger electron-donating groups show more significant red shifts. A 7-amino-4-trifluoromethyl-quinolone derivative absorbs at 370 nm and emits at 450 nm, demonstrating the powerful effect of the amino group. nih.govresearchgate.net Studies on 6,7-disubstituted carbostyrils indicate that acetylated amino groups have a similar influence on photophysical properties as methoxy groups. sciforum.net This suggests that the 8-acetylamino group in this compound acts as a key modulator of its spectral properties. The difference between the absorption and emission maxima, known as the Stokes shift, is also a critical parameter; for many carbostyril derivatives, this shift can be substantial, ranging from 50 nm to over 200 nm in some cases. nih.govresearchgate.netsciforum.net

Table 1: Photophysical Properties of Selected Carbostyril (Quinolone) Derivatives This table presents data for illustrative analogues to infer the properties of this compound.

| Compound (Substituents) | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| 7-Acetamido-4-methyl | - | 339 | 402 | 81 | 0.14 |

| 7-Amino-4-trifluoromethyl | - | 370 | 450 | 104 | 0.26 |

| 7-Methoxy-4-trifluoromethyl | - | 359 | 463 | 104 | 0.47 |

| 6-Acetylamino-7-methoxy-4-CF3 | DMSO | 414 | 532 | 118 | 0.274 |

| 6-Acetylamino-7-methoxy-4-CF3 | Water | 389 | 544 | 155 | 0.087 |

| 6,7-bis(Dimethylamino)-4-CF3 | DMSO | 384 | 557 | 173 | 0.120 |

| 6,7-bis(Dimethylamino)-4-CF3 | Water | 366 | 580 | 214 | 0.070 |

Data sourced from references nih.govresearchgate.netsciforum.net. The solvent was not specified for the first three entries in the original source but is typically a standard organic solvent or aqueous buffer for such measurements.

The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, is a crucial parameter for any fluorophore. For carbostyril derivatives, Φ_F can vary widely depending on the substitution pattern and the solvent environment. sciforum.net Studies show that quantum yields for this class of compounds can range from low values of 0.07 to higher efficiencies of 0.54 or more. nih.govresearchgate.netsciforum.net For example, 7-acetamido-4-methyl-quinolone has a relatively modest quantum yield of 0.14, whereas 7-amino-4-methyl-quinolone linked to a chelator has a much higher yield of 0.54. nih.govresearchgate.net This highlights the strong influence of the substituent at the 7-position. Acetylation of an amino group, as in this compound, tends to decrease the quantum yield compared to the free amino derivative. nih.gov

Solvatochromism describes the change in a substance's color, or more specifically its absorption and emission spectra, with a change in solvent polarity. taylorandfrancis.com This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, a common feature of push-pull fluorophores like many carbostyril derivatives. taylorandfrancis.comconicet.gov.ar The sensitivity to the local environment makes these compounds excellent candidates for fluorescent probes.

Data for substituted carbostyrils demonstrates this environmental sensitivity. A 6-acetylamino-7-methoxy-4-trifluoromethylcarbostyril shows a significant solvatochromic shift: its absorption maximum moves from 414 nm in DMSO to 389 nm in water, while its emission maximum shifts from 532 nm to 544 nm. sciforum.net An even more dramatic effect is seen in a 6,7-bis(dimethylamino) derivative, where the emission peak shifts from 557 nm in DMSO to 580 nm in water, resulting in a Stokes shift that increases from 173 nm to 214 nm. sciforum.net This indicates that the excited state is more stabilized in more polar, protic solvents. This property is critical for applications where the fluorophore is used to probe changes in the local molecular microenvironment, such as in biological systems. conicet.gov.ar

Excited State Dynamics and Energy Transfer Processes

Ultrafast spectroscopic techniques, such as transient absorption and fluorescence upconversion, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. sdu.dkelectrooptics.com These methods allow for the direct observation of short-lived excited states and the tracking of dynamic processes like internal conversion, vibrational relaxation, and solvent relaxation. electrooptics.comresearchgate.net

While specific ultrafast studies on this compound are not extensively documented, research on related aminocarbostyrils has been performed using picosecond spectroscopy. pageplace.de Such studies can reveal the dynamics of intramolecular charge transfer and the influence of solvent molecules on the excited state. For a push-pull system, excitation often leads to a rapid charge redistribution, and time-resolved spectroscopy can monitor the stabilization of this charge-transfer state as the molecule and surrounding solvent molecules reorient, a process often observed as a time-dependent shift in the fluorescence spectrum. electrooptics.com

Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is fundamentally "forbidden" but can become efficient in certain molecules, particularly when the energy gap between the involved singlet and triplet states is small or when spin-orbit coupling is significant. wikipedia.orgacs.org

Many quinolone derivatives are known to undergo fast and efficient intersystem crossing. mdpi.com For example, the ISC quantum yield for nalidixic acid anion is high at 0.9, while for ofloxacin (B1677185) it is 0.33. mdpi.com This efficient population of the triplet state often leads to quenching of fluorescence. Theoretical studies on quinoline-pyrazole isomers have shown that after an initial excited-state reaction, a rapid ISC process can occur due to a small energy gap between the S₁ and a nearby triplet state (T₂), effectively quenching any potential emission from the S₁ state. acs.org While phosphorescence—radiative decay from the triplet state to the ground singlet state—is a possible outcome of ISC, it is often outcompeted by non-radiative decay at room temperature in solution for purely organic molecules. However, intense phosphorescence can be observed in some systems, particularly at low temperatures (77 K) or in molecules containing heavy atoms, which enhance spin-orbit coupling. rsc.org

Design of this compound-Based Fluorophores and Chromophores

The rational design of new fluorophores based on the carbostyril scaffold is an active area of research, driven by the need for probes with tailored properties for specific applications. tugraz.atresearchgate.net The goal is often to create molecules with long absorption and emission wavelengths, high quantum yields, and sensitivity to specific analytes or environmental conditions. researchgate.net This is typically achieved by modifying the carbostyril core with various substituents to modulate the electronic structure. tugraz.atnih.govrsc.orgnih.govrsc.orgfrontiersin.org

Computational chemistry plays a significant role in this design process. Time-dependent density functional theory (TD-DFT) is used to predict the photophysical properties of hypothetical molecules before their synthesis, saving time and resources. researchgate.net For example, calculations have been used to design 3,4-dicyano carbostyrils with electron-donating groups at positions 6 and 7 to achieve long-wavelength absorption (around 540 nm) and emission (around 670 nm). researchgate.net

The synthesis of these designed molecules often involves multi-step chemical reactions. A common method for creating the carbostyril core is the Knorr quinoline synthesis, which involves the reaction of anilines with β-keto esters followed by acid-catalyzed cyclization. sciforum.net Further modifications, such as introducing the acetylamino group or other functional moieties for linking to biomolecules, are then carried out on the carbostyril product. sapub.orgmdpi.com The synthesis of 4-phenyl-2-quinolone derivatives, for instance, has been accomplished via Knorr cyclization to produce potential anticancer agents whose biological activity is linked to their structure. nih.gov Through such synthetic and design efforts, the versatile carbostyril scaffold continues to be developed into advanced functional materials.

Exploration of this compound in Optoelectronic Materials Research

The carbostyril (2-quinolinone) framework, a nitrogen-containing heterocyclic scaffold, has emerged as a versatile platform in the development of advanced optoelectronic materials. nih.gov As a structural analog of the well-studied coumarin (B35378) family, carbostyril and its derivatives are the focus of significant research due to their inherent photophysical properties, which are tunable through synthetic modification. acs.org The this compound variant, featuring an electron-donating acetylamino group on the aromatic core, represents a classic donor-π-acceptor (D-π-A) structural motif. This configuration is highly sought after in materials science for its potential to facilitate intramolecular charge transfer (ICT), a key process for enhancing optical and electronic properties. The exploration of these derivatives spans a range of applications, including organic light-emitting diodes (OLEDs), photovoltaics, and non-linear optics, driven by their potential for high fluorescence, thermal stability, and tailored electronic characteristics. royalholloway.ac.ukbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) Component Research

Carbostyril derivatives are recognized as promising materials for use in organic light-emitting diodes, particularly as emissive components. justia.comjustia.com The performance of an OLED is critically dependent on the materials used in its emissive layer (EML). The inherent fluorescence of the carbostyril core can be finely tuned by attaching various functional groups, making it an attractive candidate for creating efficient light emitters across the visible spectrum.

Research into related heterocyclic systems, such as quinoline and carbazole (B46965) derivatives, provides insight into the potential of carbostyril-based materials. mdpi.comnih.gov For instance, OLEDs using zinc-quinoline complexes have demonstrated strong electroluminescence, with performance metrics influenced by the electronic nature of substituents. mdpi.com In D-A type structures, the carbostyril moiety can act as a blue-emitting core or be modified to shift emission to longer wavelengths. While specific device data for this compound is not extensively documented in public literature, the general class of quinoline and carbostyril derivatives has been successfully incorporated into OLED devices, showcasing their viability. The table below presents representative performance data for OLEDs utilizing related heterocyclic emitters, illustrating the typical parameters achieved.

Table 1: Representative Performance of OLEDs with Heterocyclic Emitters

| Emitter Type | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color |

|---|---|---|---|---|

| Quinoline-based Zn Complex mdpi.com | 2,244 | 1.24 | Not Reported | Yellow |

| Carbazole Derivative nih.gov | >10,000 | ~50 | >20 | Blue |

This table provides illustrative data from related material classes to indicate the potential performance of carbostyril-based OLEDs. Values are context-dependent based on device architecture.

Photovoltaic Applications of Carbostyril Derivatives

The structural attributes of carbostyril and its quinoline relatives make them suitable for applications in third-generation photovoltaics, especially in dye-sensitized solar cells (DSSCs). acs.orgjustia.com In a typical DSSC, a sensitizing dye absorbs light and injects an electron into a semiconductor, usually titanium dioxide (TiO₂), initiating the flow of current. The effectiveness of this process depends on the dye's absorption spectrum, its energy levels relative to the semiconductor, and the efficiency of charge transfer.

Quinoline-based organic dyes, which share the core structure of carbostyrils, have been synthesized and successfully used as sensitizers in DSSCs. scispace.comdergipark.org.trresearchgate.net These dyes typically feature a D-π-A architecture, where the quinoline/carbostyril unit can function as the π-conjugated bridge or the acceptor/anchoring group that binds to the TiO₂ surface. acs.orgscispace.com The introduction of different donor and acceptor groups allows for the tuning of the dye's absorption spectrum to better match the solar spectrum, thereby enhancing the photocurrent density (Jsc). Research has shown that modifying the structure of quinoline-based dyes can lead to power conversion efficiencies (PCE) of over 6%. scispace.com

The table below summarizes the photovoltaic performance of several DSSCs that utilize quinoline-based dyes, highlighting key performance metrics.

Table 2: Photovoltaic Performance of DSSCs with Quinoline-based Sensitizers

| Dye Name/Type | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |

|---|---|---|---|---|

| JK-130 (Quinoline-Bithiophene) scispace.com | 11.52 | 0.70 | 0.75 | 6.07 |

| BIM2 (Quinoline-Benzothiadiazole) researchgate.net | 11.53 | 0.627 | Not Reported | 5.21 |

| 4b (Trimethoxy-thio-methylquinoline) dergipark.org.tr | 6.66 | 0.645 | 0.70 | 3.01 |

Non-linear Optics (NLO) Properties of this compound

Materials with strong non-linear optical (NLO) properties are crucial for the development of advanced photonic technologies, including optical switching, frequency conversion, and optical limiting. Organic molecules, particularly those with a D-π-A structure, are of great interest for third-order NLO applications. acs.orgscirp.org These applications rely on a material's ability to alter the properties of light, which is quantified by its non-linear susceptibility. The third-order susceptibility, χ(3), is a key parameter that describes this behavior. acs.orgnih.gov

The structure of this compound, with its electron-donating acetylamino group and the electron-withdrawing lactam group within the conjugated carbostyril system, suggests potential for a significant NLO response. The delocalization of π-electrons across the molecule, enhanced by the charge transfer character from the donor to the acceptor, can lead to a large molecular second hyperpolarizability (γ), which is the microscopic origin of the macroscopic χ(3) susceptibility. mdpi.com

The following table presents NLO data for representative organic chromophores to provide context for the potential properties of this compound.

Table 3: Third-Order NLO Properties of Representative Organic Chromophores

| Chromophore Type | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

|---|---|---|---|

| Bis-Chalcone (D-π-A) nih.gov | ~10⁻⁷ | ~10⁻³ | ~10⁻⁶ |

| Ethyne-linked (D-A-D) researchgate.net | Not Reported | Not Reported | ~10⁻¹¹ |

| Quinoline-Carbazole Derivative rsc.org | Not Reported | Not Reported | High Theoretical Value |

Values are highly dependent on the specific molecular structure, measurement technique, and conditions. This table is for illustrative purposes.

Supramolecular Chemistry and Crystal Engineering of 8 Acetylaminocarbostyril

Host-Guest Chemistry with 8-Acetylaminocarbostyril

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. For this compound, several recognition motifs can be anticipated:

Hydrogen Bonding: The N-H groups of the lactam and the acetylamino moiety, along with the C=O groups, are prime sites for hydrogen bonding. These could interact with complementary functional groups on a potential guest or host molecule. For instance, a guest with carboxylic acid or amide functionalities could form predictable hydrogen bond pairs.

π-π Stacking: The quinolinone ring system provides a significant aromatic surface area, making it a candidate for π-π stacking interactions with other aromatic molecules. mdpi.comwikipedia.org These interactions are crucial in the recognition of planar, electron-rich or electron-poor guest molecules. wikipedia.orgnih.gov

C-H···π Interactions: The C-H bonds of the aromatic ring and the acetyl group can act as weak hydrogen bond donors to the π-system of an aromatic guest or host. mdpi.com

The specificity of recognition would be dictated by the geometric and electronic complementarity between this compound and its binding partner. The process of molecular recognition between a host and guest is fundamental to the formation of stable supramolecular complexes. nih.gov

Table 1: Potential Non-Covalent Interactions in this compound Host-Guest Complexes

| Interaction Type | Potential Donor/Acceptor Site on this compound | Potential Guest Functional Group |

| Hydrogen Bond | N-H (lactam, amide), C=O (lactam, acetyl, amide) | Carboxylic acids, Amides, Alcohols, Pyridines |

| π-π Stacking | Quinolinone aromatic system | Aromatic rings (e.g., benzene (B151609), naphthalene) |

| C-H···π | Aromatic C-H, Acetyl C-H | Aromatic rings of a host/guest |

Given its molecular dimensions and functional groups, this compound could potentially act as a guest molecule for various supramolecular hosts, such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov Encapsulation within the hydrophobic cavity of a host like β-cyclodextrin could be driven by hydrophobic interactions and the formation of hydrogen bonds between the acetylamino group and the hydroxyl rims of the cyclodextrin.

Such encapsulation could modulate the physicochemical properties of this compound. Release from the host cavity could be triggered by external stimuli like changes in pH, temperature, or the presence of a competitive guest molecule, a principle widely used in drug delivery systems. nih.gov While no specific encapsulation studies for this compound are reported, the principles of host-guest chemistry suggest this is a viable area for future investigation. capes.gov.br

Self-Assembly Processes of this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound is highly conducive to self-assembly, likely leading to the formation of well-defined supramolecular architectures in both the solid state and in solution.

Hydrogen bonding is expected to be a dominant force in the self-assembly of this compound. In the solid state, one can predict the formation of robust hydrogen-bonded networks. For instance, the lactam moiety can form classic amide-amide hydrogen bonds, leading to the creation of chains or tapes. The acetylamino group provides additional sites for hydrogen bonding, potentially linking these primary chains into more complex 2D or 3D architectures.

Lactam-Lactam Interactions: The N-H donor and C=O acceptor of the carbostyril ring can form strong, directional hydrogen bonds, often resulting in catemeric or dimeric motifs.

Amide-Amide Interactions: The N-H and C=O of the 8-acetylamino group can engage in intermolecular hydrogen bonding, further stabilizing the crystal lattice.

Mixed Interactions: Hydrogen bonds could also form between the lactam C=O and the amide N-H, or vice-versa, leading to more intricate patterns.

In solution, the persistence of these hydrogen bonds would depend on the solvent's polarity. In non-polar solvents, strong self-association via hydrogen bonding is likely, whereas in polar, protic solvents, competition from solvent molecules would disrupt these interactions.

Table 2: Predicted Hydrogen Bond Parameters in Solid-State this compound

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| N-H (Lactam) | C=O (Lactam) | 2.8 - 3.1 | 160 - 180 |

| N-H (Amide) | C=O (Amide) | 2.8 - 3.2 | 150 - 170 |

| N-H (Amide) | C=O (Lactam) | 2.9 - 3.3 | 150 - 170 |

| N-H (Lactam) | C=O (Acetyl) | 2.9 - 3.3 | 140 - 160 |

Note: These values are estimations based on typical hydrogen bond geometries in related organic compounds.

Hierarchical self-assembly refers to the stepwise organization of molecules into progressively larger and more complex structures. For this compound, this process can be envisioned as follows:

Primary Assembly: Formation of hydrogen-bonded chains or dimers.

Secondary Assembly: Organization of these primary structures into 2D sheets or 3D networks through further hydrogen bonding and π-stacking interactions.

Tertiary Assembly (Nanostructure Formation): The aggregation of these sheets or networks could potentially lead to the formation of nanoscale objects such as nanofibers, nanoribbons, or microcrystals.

The final morphology of the resulting nanostructures would be highly dependent on the conditions of self-assembly, such as solvent, temperature, and concentration. While speculative for this compound, the formation of such hierarchical structures is a well-documented phenomenon for many organic molecules with similar functional motifs.

Crystal Engineering Strategies for this compound

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, these strategies would be pivotal in tuning its physicochemical properties for various applications.

Rational Design of Crystalline Forms via Intermolecular Interactions

The rational design of crystalline forms of this compound would involve a systematic analysis of its molecular structure to predict and control how individual molecules assemble in the solid state. The this compound molecule possesses several functional groups capable of forming strong and directional intermolecular interactions, primarily hydrogen bonds.

The amide group (-NH-C=O) and the lactam ring within the carbostyril moiety are key players. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygens (of both the acetyl group and the lactam) can act as hydrogen bond acceptors. These interactions are fundamental in forming robust and predictable supramolecular synthons, which are structural units built from intermolecular interactions. mdpi.com

The design process would leverage these interactions:

Hydrogen Bonding: The N-H group is an effective hydrogen bond donor, and the C=O groups are effective acceptors. This allows for the formation of strong N-H···O hydrogen bonds, which can lead to the assembly of molecules into chains, tapes, or sheets. nih.gov The predictability of these interactions is a cornerstone of crystal engineering. researchgate.net

π-π Stacking: The aromatic carbostyril ring system allows for π-π stacking interactions, where parallel aromatic rings are arranged in either a face-to-face or offset manner. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice in three dimensions. mdpi.comnih.gov

By understanding the hierarchy and competition between these different interactions, crystal engineers could design new crystalline forms with specific packing motifs and, consequently, tailored properties such as solubility, stability, and bioavailability. researchgate.netnih.gov

Table 1: Potential Intermolecular Interactions for Rational Design of this compound Crystalline Forms (Note: This table is illustrative, as specific experimental data for this compound is not available in the cited literature.)

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Supramolecular Synthon |

| Hydrogen Bond | Amide N-H | Lactam C=O | Chain or Dimer |

| Hydrogen Bond | Amide N-H | Acetyl C=O | Chain or Dimer |

| π-π Stacking | Carbostyril Ring | Carbostyril Ring | Columnar Stacks |

| C-H···O Bond | Aromatic/Methyl C-H | Lactam/Acetyl C=O | 3D Network Stabilization |

Polymorphism Control and Characterization

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit significantly different physical properties. The control and characterization of polymorphism in this compound would be critical for ensuring product consistency and performance.

Polymorphism Control: Strategies to control the crystallization of a desired polymorph of this compound would involve manipulating various experimental conditions:

Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which intermolecular interactions are favored during nucleation and crystal growth, leading to the formation of different polymorphs. rsc.org

Temperature and Cooling Rate: Controlling the temperature and the rate of cooling during crystallization can affect the kinetics of nucleation, allowing for the selective crystallization of either a thermodynamically stable or a metastable polymorph.

Supersaturation: The level of supersaturation is a key driver for crystallization and can be used to target specific polymorphic forms. nih.gov

Characterization: A suite of analytical techniques would be employed to identify and characterize the different polymorphs:

Powder X-ray Diffraction (PXRD): This is the primary tool for distinguishing between different polymorphs, as each crystalline form will produce a unique diffraction pattern. researchgate.net

Differential Scanning Calorimetry (DSC): DSC can identify polymorphs based on their different melting points, enthalpies of fusion, and transition temperatures. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can detect differences in the local molecular environment and hydrogen bonding patterns between polymorphs. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides definitive structural information about the molecular conformation and packing in a specific polymorph. nih.gov

Co-crystallization and Solid Solutions

Co-crystallization: Co-crystals are multi-component crystalline materials where an active pharmaceutical ingredient (API) and one or more co-formers (neutral molecules) are present in a stoichiometric ratio within the same crystal lattice. nih.govresearchgate.net For this compound, co-crystallization would be a powerful strategy to modify its physicochemical properties without altering its chemical structure.

The selection of a co-former is a critical step, often guided by supramolecular synthon compatibility. Suitable co-formers for this compound would be molecules that can form robust and predictable hydrogen bonds with its amide or carbonyl groups. Examples of common co-formers include carboxylic acids, amides, and other compounds with strong hydrogen bond donors and acceptors. nih.govsysrevpharm.org

Methods for preparing co-crystals include:

Solvent Evaporation: Co-dissolving the compound and co-former in a suitable solvent and allowing the solvent to evaporate slowly. sysrevpharm.org

Grinding: Both neat (dry) grinding and liquid-assisted grinding (with a small amount of solvent) of the two components can induce co-crystal formation. sysrevpharm.org

Slurry Crystallization: Stirring a suspension of the compound in a solvent where it is sparingly soluble, along with the co-former, can lead to the conversion to the most stable co-crystal form. researchgate.net

Solid Solutions: While co-crystals involve a stoichiometric arrangement, solid solutions are single-phase crystalline solids containing two or more components that are miscible in the solid state. In a substitutional solid solution, molecules of a "guest" compound would randomly replace molecules of the "host" (e.g., this compound) in its crystal lattice, provided they have similar size, shape, and intermolecular interactions. This approach can also be used to fine-tune material properties.

Functional Supramolecular Materials based on this compound

The inherent self-assembly properties of this compound could be harnessed to create advanced functional materials with applications beyond traditional pharmaceuticals.

Responsive Supramolecular Gels and Polymers

While no specific research on this compound-based gels has been found, its molecular structure is conducive to forming the fibrous networks characteristic of low-molecular-weight gelators (LMWGs). Supramolecular gels are formed through the hierarchical self-assembly of small molecules into entangled fibers, driven by non-covalent interactions like hydrogen bonding and π-π stacking. rsc.orgnih.gov

The amide and carbostyril moieties of this compound would be expected to facilitate one-dimensional growth into fibers through a combination of directional hydrogen bonds and π-π stacking interactions. These fibers would then entangle to immobilize the solvent, forming a gel. hi.is